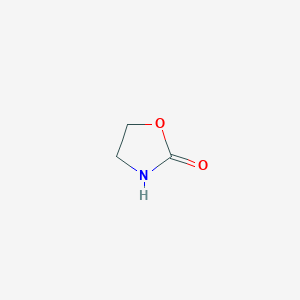
2-Oxazolidinone
Cat. No. B127357
Key on ui cas rn:
497-25-6
M. Wt: 87.08 g/mol
InChI Key: IZXIZTKNFFYFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08742139B2
Procedure details


A mixture of the iodo amino acid 23 (0.86 mmol), camphorsulfonic acid (0.17 mmol), paraformaldehyde (1.29 mmol) and benzene (10 mL) was refluxed for 2 h. The mixture was diluted with ethyl acetate and was washed with 5% aqueous sodium bicarbonate solution. The organic phase was dried with anhydrous sodium sulfate, filtered and purified by silica gel column chromatography using 40% EtOAc/Hexane mixture as eluent to obtain pure oxazolidinone product 24 (N-(tert-butoxycarbonyl)-1,3-oxazolidin-5-one derivative) as an oil in 35% yield.
Name
iodo amino acid
Quantity
0.86 mmol
Type
reactant
Reaction Step One





Name

Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C@H:9]([C:34]([OH:36])=[O:35])CC1C(I)=CC(OC(OC(C)(C)C)=O)=C(OC(OC(C)(C)C)=O)C=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[C:37]12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O.C=O.C1C=CC=CC=1>C(OCC)(=O)C>[O:36]1[CH2:34][CH2:9][NH:8][C:6]1=[O:7].[C:1]([O:5][C:6]([N:8]1[CH2:9][C:34](=[O:35])[O:36][CH2:37]1)=[O:7])([CH3:2])([CH3:3])[CH3:4]
|
Inputs


Step One
|
Name
|
iodo amino acid
|
|
Quantity
|
0.86 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1I)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)C(=O)O
|
|
Name
|
|
|
Quantity
|
0.17 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
1.29 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 2 h
|
|
Duration
|
2 h
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with 5% aqueous sodium bicarbonate solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried with anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(NCC1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1COC(C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US08742139B2
Procedure details


A mixture of the iodo amino acid 23 (0.86 mmol), camphorsulfonic acid (0.17 mmol), paraformaldehyde (1.29 mmol) and benzene (10 mL) was refluxed for 2 h. The mixture was diluted with ethyl acetate and was washed with 5% aqueous sodium bicarbonate solution. The organic phase was dried with anhydrous sodium sulfate, filtered and purified by silica gel column chromatography using 40% EtOAc/Hexane mixture as eluent to obtain pure oxazolidinone product 24 (N-(tert-butoxycarbonyl)-1,3-oxazolidin-5-one derivative) as an oil in 35% yield.
Name
iodo amino acid
Quantity
0.86 mmol
Type
reactant
Reaction Step One





Name

Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][C:6]([NH:8][C@H:9]([C:34]([OH:36])=[O:35])CC1C(I)=CC(OC(OC(C)(C)C)=O)=C(OC(OC(C)(C)C)=O)C=1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[C:37]12(CS(O)(=O)=O)C(C)(C)C(CC1)CC2=O.C=O.C1C=CC=CC=1>C(OCC)(=O)C>[O:36]1[CH2:34][CH2:9][NH:8][C:6]1=[O:7].[C:1]([O:5][C:6]([N:8]1[CH2:9][C:34](=[O:35])[O:36][CH2:37]1)=[O:7])([CH3:2])([CH3:3])[CH3:4]
|
Inputs


Step One
|
Name
|
iodo amino acid
|
|
Quantity
|
0.86 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C=C1I)OC(=O)OC(C)(C)C)OC(=O)OC(C)(C)C)C(=O)O
|
|
Name
|
|
|
Quantity
|
0.17 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C12(C(=O)CC(CC1)C2(C)C)CS(=O)(=O)O
|
|
Name
|
|
|
Quantity
|
1.29 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 2 h
|
|
Duration
|
2 h
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with 5% aqueous sodium bicarbonate solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried with anhydrous sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel column chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(NCC1)=O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1COC(C1)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
